molecular formula C19H20ClN5O B2812070 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-92-3

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2812070
CAS No.: 899973-92-3
M. Wt: 369.85
InChI Key: AVABMOUTXLCFSY-UHFFFAOYSA-N
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Description

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique triazole ring structure, which is often associated with significant biological activity.

Preparation Methods

The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the reaction of 5-chloro-2-methylphenylamine with 4-ethylbenzyl chloride to form an intermediate, which is then cyclized with appropriate reagents to form the triazole ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.

    Common Reagents and Conditions: Reagents such as sodium hydride, hydrochloric acid, and organic solvents like dichloromethane are commonly used in these reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted triazoles and amides.

Scientific Research Applications

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Compared to these compounds, 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chloro and ethyl substituents, which can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-3-13-5-7-14(8-6-13)11-25-18(21)17(23-24-25)19(26)22-16-10-15(20)9-4-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVABMOUTXLCFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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